Actinorhodin
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Overview
Description
Actinorhodin is a member of the class of benzoisochromanequinone that is produced by Streptomyces coelicolor A3(2) and exhibits antibiotic activity. It has a role as a bacterial metabolite and an antimicrobial agent. It is a benzoisochromanequinone, a polyketide, a dicarboxylic acid, a polyphenol, a ring assembly and a member of p-quinones. It is a conjugate acid of an this compound(3-).
Scientific Research Applications
Redox-Active Antibiotic Properties
Actinorhodin, a blue-pigmented, redox-active secondary metabolite produced by Streptomyces coelicolor, exhibits potent bacteriostatic properties and responsiveness to pH. Its antibacterial effect involves activation of stress responses in cells, including oxidative damage, protein damage, and certain forms of DNA damage. The complex mode of action of this compound involves multiple molecular targets, distinguishing it from other antibiotics (Mak & Nodwell, 2017).
Role in Antibiotic Export and Regulation
The this compound biosynthetic gene cluster in Streptomyces coelicolor includes ActR, a TetR-like transcriptional repressor. ActR regulates the expression of this compound exporters by binding to an operator region. This compound and its biosynthetic precursors can dissociate ActR from its operator, suggesting a mechanism for self-resistance to this compound by the producing organism (Willems et al., 2008).
Transcriptional Regulation in Stationary Phase
This compound production in Streptomyces coelicolor A3(2) primarily occurs during the stationary phase. This phase-specific production is mediated at the transcriptional level through the activation of the actII-ORF4 promoter. The presence of actII-ORF4 on a multicopy plasmid can enhance this compound synthesis in rapidly growing cultures, indicating a limitation in the availability of the activator protein (Gramajo, Takano, & Bibb, 1993).
Enzymatic Function in Biosynthesis
Impact of Carbon Sources on Biosynthesis
The biosynthesis of this compound in Streptomyces lividans is influenced by the type of carbon source used in the cultivation. Glucose, as the best carbon source, supports a higher yield of this compound compared to other carbon sources. The study on various carbon sources highlighted the metabolic pathways that contribute precursors for this compound synthesis (Bruheim, Butler, & Ellingsen, 2002).
Export Initiation and Resistance Mechanisms
This compound-producing Streptomyces coelicolor cells initiate the export of this antibiotic through the actAB operon, which encodes putative export pumps regulated by ActR. The this compound intermediates and this compound itself are signals that induce actAB expression, linking export to biosynthesis and providing resistance mechanisms (Xu et al., 2012).
Enhancement of Production Through Genetic Manipulation
Synthetic promoter library (SPL) technology has been used to modulate this compound production in Streptomyces coelicolor A3(2). By optimizing the expression of ActII orf4, which activates the transcription of the this compound biosynthetic gene cluster, significant improvements in this compound yield were achieved (Sohoni et al., 2014).
Properties
CAS No. |
1397-77-9 |
---|---|
Molecular Formula |
C32H26O14 |
Molecular Weight |
634.5 g/mol |
IUPAC Name |
2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1 |
InChI Key |
FXTIILIJTTYSLT-WYUUTHIRSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |
Synonyms |
8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)- actinorhodin actinorhodine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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